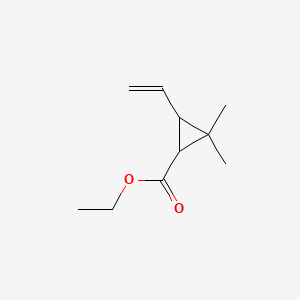
BENZ(a)ANTHRACENE-7-ETHANOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZ(a)ANTHRACENE-7-ETHANOL is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure consisting of four fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE-7-ETHANOL typically involves the reduction of benz(a)anthracene-7,12-dione. One common method includes the use of hydriodic acid and red phosphorus in glacial acetic acid, followed by purification through chromatography . The reaction conditions involve refluxing the mixture for 24 hours and subsequent purification steps to obtain the pure product.
Industrial Production Methods
Industrial production methods for benz(a)anthracene derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include catalytic hydrogenation or other reduction techniques to achieve the desired ethanol derivative. The specific industrial processes are designed to maximize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
BENZ(a)ANTHRACENE-7-ETHANOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically involve the conversion of ketones or quinones to alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydriodic acid and red phosphorus are frequently used for reduction reactions.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted benz(a)anthracene derivatives, quinones, and alcohols. These products have distinct chemical and physical properties that make them useful in different applications.
Aplicaciones Científicas De Investigación
BENZ(a)ANTHRACENE-7-ETHANOL has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a model compound in toxicological studies.
Mecanismo De Acción
The mechanism of action of BENZ(a)ANTHRACENE-7-ETHANOL involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions, leading to the formation of reactive oxygen species (ROS) and other intermediates. These intermediates can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Anthracene: A simpler PAH with three fused benzene rings, used in similar applications.
Phenanthrene: Another PAH with a different ring structure, also studied for its chemical properties and applications.
Uniqueness
BENZ(a)ANTHRACENE-7-ETHANOL is unique due to its specific functional group (ethanol) attached to the benz(a)anthracene structure. This functional group imparts distinct chemical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
63020-45-1 |
|---|---|
Fórmula molecular |
C20H16O |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
2-benzo[a]anthracen-7-ylethanol |
InChI |
InChI=1S/C20H16O/c21-12-11-19-17-8-4-2-6-15(17)13-20-16-7-3-1-5-14(16)9-10-18(19)20/h1-10,13,21H,11-12H2 |
Clave InChI |
NKALMYNXJQQHFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)


![7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13946447.png)






![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)
![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)

